molecular formula C17H18N4O3S B10902836 ethyl 4-cyano-5-{[(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-3-methylthiophene-2-carboxylate

ethyl 4-cyano-5-{[(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-3-methylthiophene-2-carboxylate

Cat. No.: B10902836
M. Wt: 358.4 g/mol
InChI Key: FMGGRXWYQKPZBL-VOTSOKGWSA-N
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Description

ETHYL 4-CYANO-5-{[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE: is a complex organic compound featuring a thiophene ring substituted with various functional groups, including a cyano group, a pyrazole moiety, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-CYANO-5-{[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Moiety: This step involves the reaction of 1,5-dimethyl-1H-pyrazole with an appropriate acylating agent to introduce the propenoyl group.

    Thiophene Ring Construction: The thiophene ring is synthesized through a series of cyclization reactions, often starting from a dicarbonyl compound.

    Coupling Reactions: The pyrazole and thiophene intermediates are coupled under conditions that promote the formation of the desired amide bond.

    Introduction of the Cyano Group: This step typically involves nucleophilic substitution reactions where a suitable cyano donor is used.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the pyrazole moiety.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and pyrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and alcohols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Halogenated derivatives, alkylated or acylated products.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrazole and thiophene rings is particularly relevant for binding to biological targets.

Medicine

Medicinally, this compound and its derivatives are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable structure and functional groups.

Mechanism of Action

The mechanism of action of ETHYL 4-CYANO-5-{[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding, while the pyrazole and thiophene rings can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-CYANO-5-{[(E)-3-(1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE: Lacks the dimethyl substitution on the pyrazole ring.

    METHYL 4-CYANO-5-{[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE: Has a methyl ester instead of an ethyl ester.

Uniqueness

The unique combination of functional groups in ETHYL 4-CYANO-5-{[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE provides distinct chemical reactivity and biological activity profiles. The dimethyl substitution on the pyrazole ring can enhance its binding affinity to certain biological targets, while the ethyl ester group can influence its solubility and pharmacokinetic properties.

This detailed overview should provide a comprehensive understanding of ETHYL 4-CYANO-5-{[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE, its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C17H18N4O3S

Molecular Weight

358.4 g/mol

IUPAC Name

ethyl 4-cyano-5-[[(E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl]amino]-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C17H18N4O3S/c1-5-24-17(23)15-10(2)13(8-18)16(25-15)20-14(22)7-6-12-9-19-21(4)11(12)3/h6-7,9H,5H2,1-4H3,(H,20,22)/b7-6+

InChI Key

FMGGRXWYQKPZBL-VOTSOKGWSA-N

Isomeric SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)/C=C/C2=C(N(N=C2)C)C)C#N)C

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C=CC2=C(N(N=C2)C)C)C#N)C

Origin of Product

United States

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